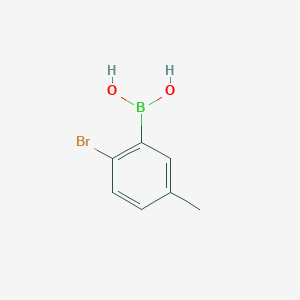

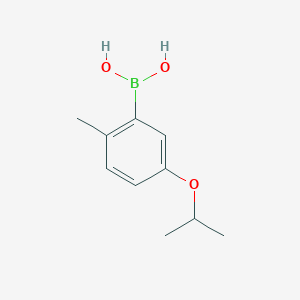

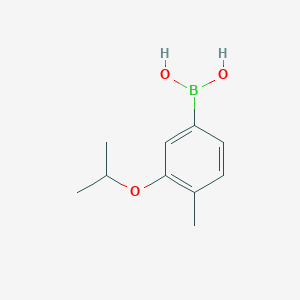

(3-异丙氧基-4-甲基苯基)硼酸

描述

“(3-Isopropoxy-4-methylphenyl)boronic acid” is a type of organoboron compound . It is related to other boronic acids such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid and 4-Methylphenylboronic acid .

Synthesis Analysis

Boronic acids, including “(3-Isopropoxy-4-methylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .Molecular Structure Analysis

The molecular structure of “(3-Isopropoxy-4-methylphenyl)boronic acid” is similar to that of 3,5-Dimethyl-4-isopropoxyphenylboronic acid .Chemical Reactions Analysis

“(3-Isopropoxy-4-methylphenyl)boronic acid” can participate in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Isopropoxy-4-methylphenyl)boronic acid” are similar to those of other boronic acids . For example, 3,5-Dimethyl-4-isopropoxyphenylboronic acid has an average mass of 208.062 Da .科学研究应用

硼酸在药物发现中的应用

在过去二十年中,与硼酸相关的研究,包括 (3-异丙氧基-4-甲基苯基)硼酸,由于其在合成化学、材料科学和药物发现中的广泛应用而显著增加。在药物化学中,硼酸被纳入药物发现工作变得更加普遍,这得益于它们增强药物效力或改善药代动力学特征的潜力。硼酸是多种 FDA 批准药物和许多正在进行临床试验的药物的一部分,展示了它们在开发新治疗剂中的重要性。硼酸的独特特性,例如它们与底物形成可逆共价键的能力,使得它们特别适合制造具有特定生物活性的分子 (Plescia 和 Moitessier,2020)。

硼酸在传感和材料科学中的应用

硼酸在开发用于检测碳水化合物、儿茶酚胺、离子、过氧化氢和其他分析物的化学传感器中发挥着至关重要的作用。具有双重识别位点的传感器,包括二硼酸和与另一个结合基团偶联的单硼酸,由于这些位点的协同作用,提供了更高的选择性和灵敏度。这突出了硼酸衍生物,包括 (3-异丙氧基-4-甲基苯基)硼酸,在创建更具选择性和灵敏性的化学传感器中的潜力 (Bian 等人,2019)。

环境和工业应用

在环境和工业背景下,硼酸,包括 (3-异丙氧基-4-甲基苯基)硼酸,已在水处理和材料工程中找到应用。例如,在海水淡化过程中从海水中去除硼是确保饮用水安全的关键步骤。对硼去除技术的研究和优化,包括在膜技术中使用硼酸衍生物,对于提高海水淡化的效率和安全性至关重要 (Tu、Nghiem 和 Chivas,2010)。

安全和危害

未来方向

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, whereby palladium becomes oxidized through its donation of electrons . Transmetalation, on the other hand, involves the transfer of the organoboron group (from the boronic acid) to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound is often used, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

As a reagent in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.

Action Environment

The action, efficacy, and stability of 3-Isoproproxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.

属性

IUPAC Name |

(4-methyl-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLSKSUTMJVODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。